
dibutyl oxalate
Descripción general
Descripción
Oxalic Acid-13C2 Dibutyl Ester, also known as dibutyl oxalate, is a compound with the molecular formula C8[13C]2H18O4 and a molecular weight of 204.23 . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Synthesis Analysis
The synthesis of Oxalic Acid-13C2 Dibutyl Ester can be achieved through esterification . The best conditions for this synthesis apply an aqueous NaOH solution with relatively non-toxic THF or acetonitrile as a co-solvent at around 0–5 °C . The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yet yielding the corresponding half-esters in high yields with high purities .Molecular Structure Analysis
The molecular structure of Oxalic Acid-13C2 Dibutyl Ester is represented by the formula C8[13C]2H18O4 . The compound has a molecular weight of 204.23 .Physical And Chemical Properties Analysis
Oxalic Acid-13C2 Dibutyl Ester is a neat compound with a molecular weight of 202.248 . It is soluble in Butanol, Dichloromethane, Ethyl Acetate, and Methanol .Safety and Hazards
Propiedades
Número CAS |
1391053-49-8 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
dibutyl oxalate |
InChI |
InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3/i9+1,10+1 |
Clave InChI |
JKRZOJADNVOXPM-OJJJIBSVSA-N |
SMILES isomérico |
CCCCO[13C](=O)[13C](=O)OCCCC |
SMILES |
CCCCOC(=O)C(=O)OCCCC |
SMILES canónico |
CCCCOC(=O)C(=O)OCCCC |
Sinónimos |
Ethanedioic Acid--13C2 1,2-Dibutyl Ester; Ethanedioic Acid-13C2 Dibutyl Ester; Oxalic Acid-13C2 Dibutyl Ester; Butyl Oxalate-13C2; Dibutyl Oxalate-13C2; NSC 8468-13C2; di-n-Butyl Oxalate-13C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

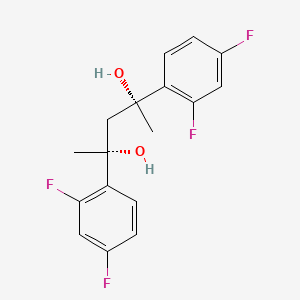
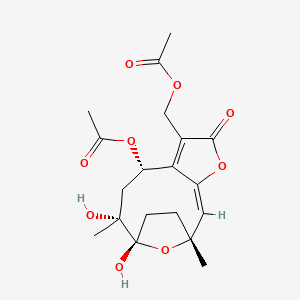
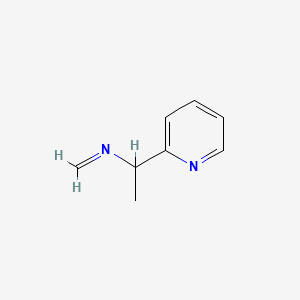
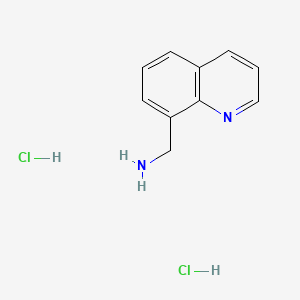
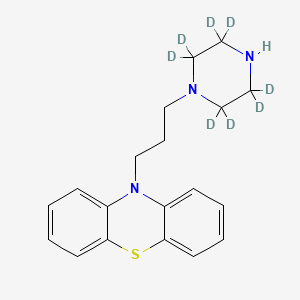
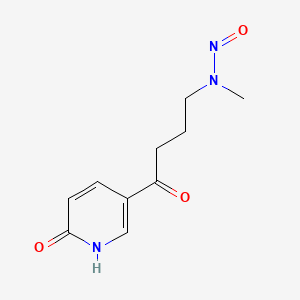
![5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid](/img/structure/B587012.png)
